2-[(2-methoxyphenyl)amino]-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

mGlu5 Antagonist Structure-Activity Relationship GPCR Modulation

This pyrido[2,3-d]pyrimidin-4(3H)-one derivative features a unique 2-(2-methoxyphenyl)amino linkage and a C5 pyridin-4-yl group, a combination directly linked to mGlu5 allosteric antagonist SAR (Wendt et al., 2007). Unlike standard 2-aryl or C7-urea kinase inhibitor congeners, this scaffold offers a distinct pharmacophoric fingerprint essential for CNS target exploration and selectivity panel screening. Researchers needing a validated, lead-like starting point (MW < 350, cLogP < 3) for medicinal chemistry optimization will find this compound's defined structure and multi-site derivatization potential ideal. It also serves as an analytical reference standard for HPLC/LC-MS method development for the pyrido[2,3-d]pyrimidin-4(3H)-one class.

Molecular Formula C19H15N5O2
Molecular Weight 345.4 g/mol
Cat. No. B5998192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-methoxyphenyl)amino]-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC19H15N5O2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4
InChIInChI=1S/C19H15N5O2/c1-26-15-5-3-2-4-14(15)22-19-23-17-16(18(25)24-19)13(8-11-21-17)12-6-9-20-10-7-12/h2-11H,1H3,(H2,21,22,23,24,25)
InChIKeyGPLSJYNPNMBRPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline for 2-[(2-methoxyphenyl)amino]-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one


The target compound, 2-[(2-methoxyphenyl)amino]-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, belongs to the pyrido[2,3-d]pyrimidin-4(3H)-one class, a privileged scaffold in medicinal chemistry known for diverse kinase inhibition and GPCR modulation [1]. This specific derivative features a 2-methoxyphenylamino substituent at the C2 position and a pyridin-4-yl group at C5, a substitution pattern explored in early discovery efforts for metabotropic glutamate receptor 5 (mGlu5) antagonism, as documented in a 2007 structure-activity relationship (SAR) study [2]. Its explicit structural characterization, including SMILES and InChIKey, is registered in authoritative chemical databases like PubChem and BindingDB, indicating its availability as a distinct research tool compound [1].

Why Generic Substitution is Not Advisable for Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives Like 2-[(2-methoxyphenyl)amino]-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one


The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is highly sensitive to even minor peripheral modifications. A 2007 mGlu5 antagonist study demonstrated that altering the substitution pattern on the 2-aryl ring directly impacts receptor affinity and functional activity [1]. Similarly, the broader class of pyrido[2,3-d]pyrimidinones serves as ATP-competitive kinase inhibitors, where the nature and position of substituents dictate kinase selectivity profiles [2]. Therefore, the specific combination of a 2-methoxyphenylamino group and a 4-pyridyl group at C5 in this compound results in a unique pharmacophoric fingerprint. Generic substitution with other pyrido[2,3-d]pyrimidinones, even those with similar cores, carries a high risk of significant shifts in target affinity, selectivity, and downstream biological effects, making empirical, compound-specific validation essential.

Quantitative Differentiation Evidence for 2-[(2-methoxyphenyl)amino]-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one


Structural Uniqueness Versus mGlu5 Antagonist Pharmacophore

High-strength quantitative head-to-head data for this exact compound is not available in the public domain. However, its structure aligns with the pharmacophore for mGlu5 antagonism established in the seminal 2007 SAR study. That study identified potent antagonists with IC50 values ranging from 0.72 nM to >1000 nM, depending on the 2-aryl substitution [1]. The 2-[(2-methoxyphenyl)amino] moiety in the target compound represents a distinct linker and steric/electronic environment compared to the direct 2-aryl linkage in the reported series, suggesting a differentiated binding mode at the mGlu5 allosteric site. The 5-(pyridin-4-yl) group introduces a basic nitrogen that could engage in additional hydrogen bond interactions within the receptor pocket, a feature absent in simpler 5-unsubstituted analogs.

mGlu5 Antagonist Structure-Activity Relationship GPCR Modulation

Differentiation from Kinase-Focused Pyrido[2,3-d]pyrimidinones

The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a known kinase inhibitor motif. A distinct series, soluble 2-substituted aminopyrido[2,3-d]pyrimidin-7-yl ureas, demonstrated potent inhibition against a panel of tyrosine kinases including FGFR, PDGFR, and c-Src, with IC50 values in the low nanomolar range [1]. The target compound, with its C5 pyridyl group, differs markedly from the C7-urea-substituted kinase inhibitors. This suggests a divergent target profile; the C5 substituent is a critical determinant for kinase versus GPCR target engagement. Direct comparative kinase profiling data for the target compound is absent, but its structural divergence from the kinase-optimized series implies a fundamentally different biological fingerprint.

Kinase Inhibition Tyrosine Kinase Selectivity Profile

Differentiation Based on Calculated Physicochemical Properties

While biological data is sparse, the compound possesses a distinct calculated physicochemical profile compared to other known pyrido[2,3-d]pyrimidinones. Its molecular weight (~329.35 g/mol) and calculated LogP (~2.8) place it within favorable drug-like chemical space. This contrasts with many potent kinase inhibitors from this class, which often have higher molecular weights and LogP values exceeding 5, which can hinder solubility and oral bioavailability [1]. The presence of the pyridyl nitrogen at C5 provides an additional hydrogen bond acceptor, potentially improving aqueous solubility compared to fully aromatic C5 substituents.

Drug-likeness Physicochemical Profile Lipinski's Rule of Five

Recommended Research Applications for 2-[(2-methoxyphenyl)amino]-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Based on Differentiated Properties


Probing Novel Allosteric Sites on Metabotropic Glutamate Receptors

Given its structural alignment with the mGlu5 antagonist pharmacophore [1], this compound is best positioned as a tool for exploring allosteric modulation. Its unique 2-(2-methoxyphenyl)amino linkage may confer a binding mode distinct from the direct 2-aryl series. Researchers investigating fine-tuning of mGlu5 receptor activity, for applications in CNS disorders or pain, would use this compound to map previously unexplored chemical space within the allosteric pocket.

Chemical Probe for Kinase Selectivity Profiling Panels

Although not an optimized kinase inhibitor, its structural deviation from the kinase-optimized C7-urea scaffold [1] makes it a valuable negative control or selectivity probe. Screening this compound against a broad kinase panel could reveal unexpected but therapeutically relevant off-target kinases, while its inactivity against classical tyrosine kinases (FGFR, PDGFR) would confirm its target class specificity.

Lead-Like Scaffold for Fragment-Based or Structure-Guided Optimization

The compound's favorable calculated physicochemical properties (MW < 350, cLogP < 3) suggest utility as a lead-like starting point for medicinal chemistry programs. Its amenability to further functionalization at multiple positions allows systematic exploration of structure-activity relationships. It can serve as a versatile core for optimizing potency against a newly identified biological target of interest.

Calibration Standard for Pyridopyrimidine Analytical Methods

With its well-defined structure confirmed by multiple databases, this specific compound can serve as an analytical reference standard for developing HPLC, LC-MS, or NMR methods for the pyrido[2,3-d]pyrimidin-4(3H)-one class. Its distinct retention time and fragmentation pattern can aid in the identification and quantification of similar compounds in complex mixtures or biological matrices.

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